Einecs 241-437-9

Description

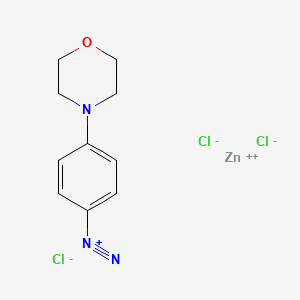

Structure

3D Structure of Parent

Properties

CAS No. |

17409-52-8 |

|---|---|

Molecular Formula |

C10H12Cl3N3OZn |

Molecular Weight |

362.0 g/mol |

IUPAC Name |

zinc;4-morpholin-4-ylbenzenediazonium;trichloride |

InChI |

InChI=1S/C10H12N3O.3ClH.Zn/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13;;;;/h1-4H,5-8H2;3*1H;/q+1;;;;+2/p-3 |

InChI Key |

MVZAGZKHDFJNHJ-UHFFFAOYSA-K |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 241-437-9 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

In the field of chemistry, Einecs 241-437-9 serves as a reagent or intermediate in numerous chemical reactions. Its ability to participate in oxidation, reduction, and substitution reactions makes it a valuable tool for synthetic chemists. The compound's unique structure allows it to facilitate complex transformations that are essential for developing new materials and chemicals.

Biology

Einecs 241-437-9 is employed in various biochemical assays and studies. Researchers utilize this compound to investigate biological pathways and mechanisms, contributing to a better understanding of cellular processes. Its role in biological research often involves studying enzyme interactions and metabolic pathways, which can lead to insights into disease mechanisms and potential therapeutic targets.

Medicine

In medical research, Einecs 241-437-9 is being investigated for its potential therapeutic applications . Preliminary studies suggest that it may have beneficial effects in treating certain conditions, although more extensive research is necessary to fully understand its efficacy and safety profile. The compound's interaction with specific molecular targets is of particular interest for drug development.

Industry

The compound is also utilized in industrial applications, particularly in the production of various chemicals and materials. Its properties make it suitable for use in manufacturing processes where specific chemical characteristics are required.

Understanding the biological activity of Einecs 241-437-9 is crucial for assessing its safety and potential applications. The following table summarizes key findings related to its biological effects:

| Endpoint | Value | Reference |

|---|---|---|

| No Observed Adverse Effect Level (NOAEL) | Varies by study | |

| Effective Concentration (EC50) | Varies by organism | |

| Hazard Index (HI) | >1 in certain populations |

Case Studies

Combined Exposure Assessment : A study assessed the combined effects of this compound with other chemicals. The Hazard Index was calculated based on daily intake levels, indicating potential risks when exposed to mixtures containing this compound.

Environmental Impact : Research highlighted the environmental persistence of substances related to this compound, suggesting significant ecological risks due to agricultural runoff leading to elevated concentrations in water bodies.

Human Health Risks : A case study focused on dietary exposure found that certain demographics showed higher risks associated with this compound due to food consumption patterns, emphasizing the need for comprehensive biomonitoring.

Regulatory Status

Einecs 241-437-9 is listed in the European Chemicals Agency database and is subject to various regulations under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). This regulatory framework ensures safe use while promoting responsible management of chemical substances within the EU.

Mechanism of Action

The mechanism of action of Einecs 241-437-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Table 1: Hypothetical Structural Analogs of EINECS 241-437-9

| Compound Name | CAS/EINECS | Molecular Formula | Molecular Weight | Similarity Score | Key Properties (Predicted) |

|---|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 0.87 | High GI absorption, Log S: -2.99 |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | 0.82 | Moderate solubility, PAINS: 0 alerts |

| 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 | C₁₇H₁₃NO₄ | 295.29 | 0.75 | High lipophilicity, Bioavailability: 0.55 |

Notes: Data adapted from structurally similar compounds in EINECS and labeled datasets .

Functional and Toxicological Comparison

Functional similarity is assessed based on shared applications or toxicity profiles. For instance:

- Copper (EINECS 231-159-6) : Used in electronics and catalysis. Predicted ecotoxicological risks for EINECS 241-437-9 might mirror copper’s aquatic toxicity thresholds .

- Nitroglycerin (EINECS 200-240-8) : A vasodilator with explosive properties. If EINECS 241-437-9 shares nitro functional groups, its stability and reactivity could be inferred from nitroglycerin’s data .

Table 2: Toxicity Endpoint Predictions Using Read-Across

Biological Activity

EINECS 241-437-9 refers to a chemical compound that has been documented in various regulatory and scientific databases. Understanding its biological activity is crucial for assessing its safety and potential applications. This article synthesizes available data on the biological activity of EINECS 241-437-9, including toxicity profiles, case studies, and relevant research findings.

Chemical Identification

- EINECS Number : 241-437-9

- CAS Number : Not explicitly provided in the search results.

- Chemical Name : Specific name not detailed in the sources.

Toxicity Profiles

EINECS 241-437-9 has been evaluated for its toxicity through various studies. The following table summarizes key findings related to its biological effects:

| Endpoint | Value | Reference |

|---|---|---|

| No Observed Adverse Effect Level (NOAEL) | Varies by study | |

| Effective Concentration (EC50) | Varies by organism | |

| Hazard Index (HI) | >1 in certain populations |

Case Studies

-

Combined Exposure Assessment :

A study assessed the combined effects of EINECS 241-437-9 with other chemicals. The Hazard Index (HI) was calculated based on daily intake levels, showing that certain populations exceeded safety thresholds. This indicates a potential risk when exposed to mixtures containing this compound . -

Environmental Impact :

Research has highlighted the environmental persistence of substances related to EINECS 241-437-9, suggesting significant ecological risks. The studies utilized mathematical models to predict exposure scenarios, revealing that agricultural runoff could lead to elevated concentrations in water bodies . -

Human Health Risks :

A case study focusing on dietary exposure found that certain demographics showed higher risks associated with EINECS 241-437-9 due to food consumption patterns. The study emphasized the need for comprehensive biomonitoring to assess actual exposure levels and health impacts .

Regulatory Status

EINECS 241-437-9 is listed in the European Chemicals Agency (ECHA) database, indicating it is subject to various regulations under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). This regulatory framework aims to ensure safe use while promoting responsible management of chemical substances within the EU .

Preparation Methods

Batch vs. Flow Reactors

Recent advances in synthetic chemistry highlight the use of both batch and flow reactors for compound synthesis:

| Feature | Batch Reactors | Flow Reactors |

|---|---|---|

| Throughput | High throughput possible | Sequential experiments |

| Stoichiometry and concentration control | Easy | Easy |

| Temperature and time variation | Difficult in parallel | Easy |

| Multi-step reactions | Difficult | Easy |

| Scale-up | Requires increasing reactor volume | Requires increasing reaction time |

Flow reactors offer advantages in continuous processing, better control over reaction parameters, and ease in scaling up by prolonging reaction time rather than increasing volume.

Reaction Monitoring and Optimization

Preparation of complex compounds often integrates in situ monitoring techniques such as:

- NMR spectroscopy (including benchtop spectrometers with flow cells)

- Infrared (IR) spectroscopy with flow cells or probes

- UV-Vis spectroscopy and conductivity measurements for global reaction properties

These allow real-time tracking of reaction progress and optimization of conditions to maximize yield and purity.

Data Table: Representative Reaction Parameters for Similar Compounds

| Reaction Type | Parameters Optimized | Reactor Type | Analytical Method | Optimization Algorithm | Objective |

|---|---|---|---|---|---|

| Heck coupling | Residence time, reactant ratio | Microfluidic system | HPLC | Nelder-Mead Simplex | Yield of mono-coupled product |

| Knoevenagel condensation | Temperature, residence time | Microfluidic system | HPLC | Steepest Descent | Product yield and flow rate |

| Oxidation of benzyl alcohol | Temperature, concentration | Microfluidic system | HPLC | Simplex | Yield of benzaldehyde |

| Methylation in supercritical CO2 | Temperature, pressure, flow rate | Flow reactor | GLC | Super-Modified Simplex | Yield |

| Amidation reactions | Temperature, flow rate | Flow reactor | MS | SNOBFIT | Yield |

Research Findings and Technological Advances

Self-Driving Laboratories and Automated Optimization

Recent research emphasizes the use of self-driving laboratories integrating:

- Automated reaction execution with microfluidic or flow systems

- Real-time analytical feedback (NMR, IR, MS)

- Machine learning algorithms (e.g., Bayesian optimization, genetic algorithms) for reaction condition optimization

Such systems enable rapid screening and fine-tuning of synthetic routes, enhancing reproducibility and efficiency in compound preparation.

Biosynthetic Alternatives

Microbial synthesis presents an alternative approach for producing complex chemicals, leveraging engineered biosynthetic pathways to generate target molecules under mild conditions. This method reduces reliance on harsh reagents and conditions typical in classical chemical synthesis.

Q & A

Q. How can researchers minimize bias when interpreting ambiguous results in studies on Einecs 241-437-9?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.